molecular formula C9H6Cl2N2OS B1300136 3,6-Dichloro-1-benzothiophene-2-carbohydrazide CAS No. 329219-49-0

3,6-Dichloro-1-benzothiophene-2-carbohydrazide

Cat. No. B1300136
CAS RN: 329219-49-0
M. Wt: 261.13 g/mol
InChI Key: NHXCNDGYHMEGLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiophene carbohydrazide derivatives typically involves the reaction of an appropriate benzaldehyde with a benzothiophene carboxylic acid hydrazide. For instance, the synthesis of 3-chloro-N'-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide was achieved by reacting 2-hydroxy-6-pentadecylbenzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide in the presence of glacial acetic acid in ethanol . Similarly, another derivative, 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, was synthesized using a comparable method . These methods suggest that the synthesis of 3,6-Dichloro-1-benzothiophene-2-carbohydrazide would likely follow a similar pathway, involving the condensation of a dichloro-benzothiophene carboxylic acid hydrazide with an appropriate aldehyde.

Molecular Structure Analysis

The molecular structures of the synthesized benzothiophene carbohydrazide derivatives were confirmed using various analytical techniques, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral analysis . These techniques are crucial for verifying the expected molecular structure and the presence of functional groups, such as the carbohydrazide moiety.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be quite diverse. For example, the compound 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile was shown to react with various halogen-containing reagents to yield thieno[2,3-b]pyridine derivatives and with hydrazine hydrate to give a pyrazolo[3,4-b]pyridine derivative . These reactions indicate that benzothiophene derivatives can participate in the formation of heterocyclic compounds, which could also be expected for 3,6-Dichloro-1-benzothiophene-2-carbohydrazide under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives are typically characterized by their high purity, as demonstrated by HPLC analysis, with purity levels exceeding 95% . The presence of substituents on the benzothiophene core, such as chloro groups, can influence the compound's reactivity and physical properties, such as solubility and melting point. The electronic effects of the chloro substituents can also affect the compound's chemical behavior, potentially making it more reactive towards certain reagents or under specific conditions.

Scientific Research Applications

Synthesis and Chemical Properties

3,6-Dichloro-1-benzothiophene-2-carbohydrazide is utilized as a key intermediate in the synthesis of a variety of benzothiophene derivatives with potential applications in diverse fields such as material science, pharmaceuticals, and chemical research. For example, the compound has been employed in the synthesis of benzothiophene carbohydrazides through reactions involving hydrazine hydrate, showcasing its versatility in creating compounds with antimicrobial activities (Naganagowda et al., 2011). Additionally, its reactions with potassium thiocyanate have led to the formation of thioxotetrahydropyrimidine and other heterocyclic compounds, demonstrating its utility in the synthesis of molecules with a variety of biological activities (Naganagowda et al., 2011).

Corrosion Inhibition

Another significant application of 3,6-Dichloro-1-benzothiophene-2-carbohydrazide is in the field of material science, specifically in corrosion inhibition. Research has demonstrated its effectiveness as a cathodic inhibitor for 6061 aluminum alloy/SiCp composites in hydrochloric acid medium. The study showed that the compound's inhibitive action improves with concentration and decreases with temperature, adhering to Temkins' and Langmuir adsorption isotherms, and suggesting a physisorption mechanism (Kini et al., 2011).

Antimicrobial and Anthelmintic Activities

3,6-Dichloro-1-benzothiophene-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial and anthelmintic activities. The creation of these derivatives demonstrates the compound's potential as a precursor for developing new pharmaceuticals. Studies have shown that certain derivatives exhibit significant activity against various microbial strains, offering a basis for further drug development and research in combating resistant bacterial infections (Naganagowda & Padmashali, 2010).

Molecular Docking and Computational Studies

3,6-Dichloro-1-benzothiophene-2-carbohydrazide and its derivatives have also been subjects of computational studies and molecular docking analyses to explore their potential as anti-inflammatory drugs. These studies involve theoretical investigations on molecular geometry, vibrational, pharmaceutical, and electronic properties, demonstrating the compound's relevance in the design and development of new therapeutic agents with optimized pharmacological profiles (Sagaama & Issaoui, 2020).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 3,6-Dichloro-1-benzothiophene-2-carbohydrazide .

properties

IUPAC Name

3,6-dichloro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2OS/c10-4-1-2-5-6(3-4)15-8(7(5)11)9(14)13-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXCNDGYHMEGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351167
Record name 3,6-dichloro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-1-benzothiophene-2-carbohydrazide

CAS RN

329219-49-0
Record name 3,6-dichloro-1-benzothiophene-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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